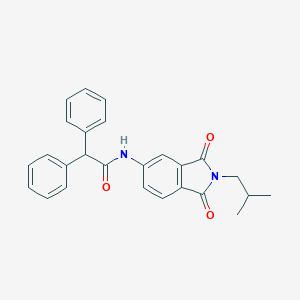
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide, commonly known as IB-DNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IB-DNPA is a member of the isoindoline family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of IB-DNPA is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors in the brain. Specifically, IB-DNPA has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By modulating the activity of this receptor, IB-DNPA may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, IB-DNPA has also been shown to exhibit a range of biochemical and physiological effects. For example, IB-DNPA has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to reduce inflammation and oxidative stress, which are implicated in a range of diseases.
实验室实验的优点和局限性
IB-DNPA has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it easy to work with. It also has a relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of IB-DNPA is that it is relatively expensive, which may limit its use in certain experiments.
未来方向
There are several future directions for research on IB-DNPA. One area of interest is in the development of new therapeutic applications for IB-DNPA in the treatment of neurological disorders. Another area of interest is in the development of new synthesis methods for IB-DNPA that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of IB-DNPA and its potential effects on other neurotransmitter receptors in the brain.
合成方法
The synthesis of IB-DNPA involves the reaction of 2,2-diphenylacetic acid with isobutylamine and phosgene. The resulting product is then treated with sodium hydroxide to produce IB-DNPA. This synthesis method has been optimized to yield high purity and high yield of IB-DNPA.
科学研究应用
IB-DNPA has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where IB-DNPA has been shown to modulate the activity of certain neurotransmitter receptors. This modulation has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
产品名称 |
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide |
|---|---|
分子式 |
C26H24N2O3 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-17(2)16-28-25(30)21-14-13-20(15-22(21)26(28)31)27-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,17,23H,16H2,1-2H3,(H,27,29) |
InChI 键 |
RCMZEYPVAPVAHW-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303017.png)
![methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)


![2-{[3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303024.png)
![3-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B303026.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)




![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)
![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)